2-Amino-6-chloropurine riboside
Overview
Description
2-Amino-6-chloropurine riboside is a useful research compound. Its molecular formula is C10H12ClN5O4 and its molecular weight is 301.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytostatic Activity in Cancer Research :
- Synthesized derivatives of 2-amino-6-chloropurine riboside showed significant cytostatic activity in various cancer cell lines, demonstrating potential as chemotherapeutic agents. The Suzuki-Miyaura reaction led to the development of substituted phenylpurine ribonucleosides with promising activities against CCRF-CEM, HeLa, and L1210 cell lines (Hocek et al., 2000).
Enzymatic Synthesis and Phosphorolysis :
- Aeromonas hydrophila's purine nucleoside phosphorylase has been used for the synthesis of various 6-substituted purine-9-ribosides, including 2-amino-6-chloropurine-9-riboside. This process is crucial for preparing nucleoside analogues with potential therapeutic applications (Ubiali et al., 2012).
Synthesis of Antiviral Compounds :
- Research has shown the synthesis of 6-Arylthio analogs of purine nucleosides using this compound as a key compound. These compounds have demonstrated effects against Hepatitis B Virus, highlighting its application in antiviral drug development (Torii et al., 2006).
Nucleoside Analog Synthesis :
- This compound is used in creating nucleoside analogs with potential therapeutic applications. For example, it has been used to synthesize fluorescent substrates of xanthine oxidase and prodrugs of acyclovir (Kuśmierek et al., 1987).
Biosynthesis using Thermophilic Microorganisms :
- The application of thermophilic microorganisms like Geobacillus stearothermophilus for obtaining 6-halogenated purine nucleosides, including this compound derivatives, demonstrates an eco-friendly and efficient method for synthesizing antiviral agents (Rivero et al., 2012).
Properties
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHPSZYRUHEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942041 | |
Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-10-7, 2004-07-1 | |
Record name | NSC125627 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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